(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid
Description
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid is a specialized amino acid derivative featuring two critical functional groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during sequential elongation .
- Azide (-N₃): A bioorthogonal handle enabling click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or material functionalization .
This compound’s structure combines the stability of Fmoc with the reactivity of azides, making it valuable in peptide engineering and chemical biology.
Properties
IUPAC Name |
(3S)-4-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-12(9-18(24)25)22-19(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMZMLVZIUHAV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the azido group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to the formation of nitro compounds or other nitrogen-containing species.
Scientific Research Applications
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and labeling due to its reactive azido group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid involves its reactive functional groups. The Fmoc group serves as a protecting group for the amino group, allowing selective reactions to occur at other sites. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Differences
The table below highlights key structural distinctions between the target compound and related derivatives:
Key Observations:
- Azide vs. Alloc Protection : Unlike Fmoc-SS-Dab(3-Aloc)-OH, which uses Alloc (allyloxycarbonyl) for side-chain protection, the target compound’s azide group enables covalent conjugation via click chemistry. This makes the latter superior for post-synthetic modifications .
- Free Amino Group in 2(S)-Amino-4-azido-butanoic Acid: The absence of Fmoc in this simpler analog (CAS 120042-14-0) limits its utility in SPPS but allows direct incorporation into peptides for mutagenesis studies .
(b) Click Chemistry
- The azide group distinguishes the target compound from non-azide analogs like Fmoc-L-Phe(3-(2-Pyr))-OH, which relies on pyrimidinyl groups for π-π interactions in drug design .
Physicochemical Properties
- Solubility : The hydrophilic azide group in the target compound likely enhances aqueous solubility compared to aromatic analogs like Fmoc-L-Phe(3-(2-Pyr))-OH.
- Stability : Azides are light-sensitive, requiring storage in dark conditions, whereas Alloc-protected compounds (e.g., Fmoc-SS-Dab(3-Aloc)-OH) are stable under standard SPPS conditions .
Biological Activity
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid, often referred to as Fmoc-Azido-Amino Acid, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Overview of Fmoc-Azido-Amino Acid
The Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a protective group in peptide synthesis, facilitating the formation of peptides with various functional groups. The incorporation of an azido group into the amino acid structure enhances its reactivity and potential for conjugation with other biomolecules, making it a valuable tool in chemical biology.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Fmoc-conjugated amino acids, including Fmoc-Azido-Amino Acid. Research indicates that these compounds exhibit selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: Antibacterial Synergy
A notable study investigated the combination of Fmoc-phenylalanine with aztreonam, a Gram-negative specific antibiotic. The results demonstrated that this combination significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The synergistic effect was attributed to increased permeability of the Fmoc-conjugated amino acid through bacterial membranes facilitated by aztreonam .
The mechanism by which Fmoc-Azido-Amino Acid exerts its antibacterial effects is multifaceted:
- Membrane Disruption : The hydrophobic nature of the Fmoc group allows for interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of DNA Synthesis : Similar to other azido compounds, it may act as a chain terminator during DNA replication, thereby inhibiting bacterial growth .
- Synergistic Effects : When used in combination with other antibiotics, such as aztreonam, it can enhance the overall antibacterial activity through various mechanisms .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| PubMed Study on Fmoc-AA | Demonstrated antibacterial activity against MRSA | Suggests potential for treating resistant infections |
| Synergistic Study with Aztreonam | Enhanced efficacy against both Gram-positive and Gram-negative bacteria | Supports combinatorial approaches in antibiotic therapy |
| Mechanism Investigation | Identified membrane disruption and DNA synthesis inhibition as key mechanisms | Provides insight into how to design more effective antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
